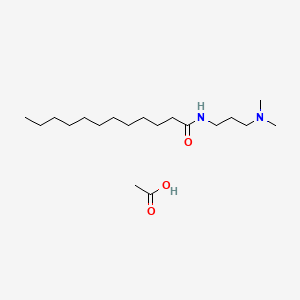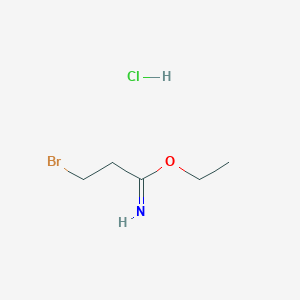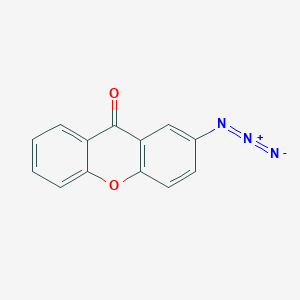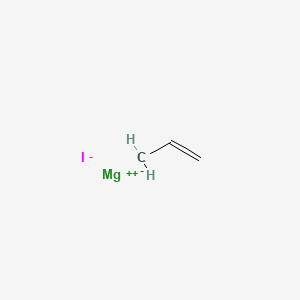
Magnesium, iodo-2-propenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium, iodo-2-propenyl- is an organometallic compound that features a magnesium atom bonded to an iodo-2-propenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Magnesium, iodo-2-propenyl- can be synthesized through several methods. One common approach involves the reaction of an allylic halide with magnesium in the presence of a suitable solvent. For example, the reaction of 3-iodopropene with magnesium in an ether solvent can yield magnesium, iodo-2-propenyl- through a Grignard reaction . The reaction conditions typically involve low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of magnesium, iodo-2-propenyl- often utilizes continuous flow setups to enhance the efficiency and scalability of the process. The use of turbo-Grignard reagents, such as iPrMgCl·LiCl, can facilitate the preparation of this compound on a larger scale .
Análisis De Reacciones Químicas
Types of Reactions
Magnesium, iodo-2-propenyl- undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodo group is replaced by other nucleophiles.
Addition Reactions: The compound can add to multiple bonds, such as alkenes and alkynes, forming new carbon-carbon bonds.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Common reagents used in reactions with magnesium, iodo-2-propenyl- include halides, organolithium compounds, and various electrophiles. Typical reaction conditions involve the use of inert atmospheres, low temperatures, and solvents like ethers or hydrocarbons .
Major Products Formed
The major products formed from reactions involving magnesium, iodo-2-propenyl- depend on the specific reaction conditions and reagents used. For example, reactions with carbonyl compounds can yield alcohols, while reactions with alkyl halides can produce new organometallic compounds .
Aplicaciones Científicas De Investigación
Magnesium, iodo-2-propenyl- has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of magnesium, iodo-2-propenyl- involves its ability to act as a nucleophile or electrophile in various chemical reactions. The magnesium atom can coordinate with other molecules, facilitating the formation of new bonds. This coordination can activate the iodo-2-propenyl group, making it more reactive towards other reagents .
Comparación Con Compuestos Similares
Similar Compounds
Allyl Iodide (3-Iodopropene): Similar in structure but lacks the magnesium atom.
Allyl Bromide and Allyl Chloride: These compounds are also used in organic synthesis but have different reactivity profiles compared to magnesium, iodo-2-propenyl-.
Uniqueness
Magnesium, iodo-2-propenyl- is unique due to the presence of the magnesium atom, which imparts distinct reactivity and coordination properties. This makes it a valuable reagent in organic synthesis and industrial applications .
Propiedades
Número CAS |
18854-63-2 |
|---|---|
Fórmula molecular |
C3H5IMg |
Peso molecular |
192.28 g/mol |
Nombre IUPAC |
magnesium;prop-1-ene;iodide |
InChI |
InChI=1S/C3H5.HI.Mg/c1-3-2;;/h3H,1-2H2;1H;/q-1;;+2/p-1 |
Clave InChI |
GRFZLHMBAJDCQF-UHFFFAOYSA-M |
SMILES canónico |
[CH2-]C=C.[Mg+2].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


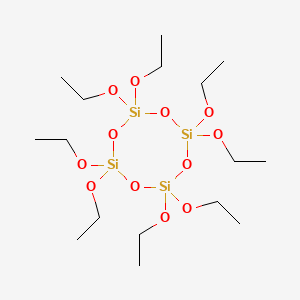
![8-Azatricyclo[4.3.0.02,5]non-3-ene-7,9-dione](/img/structure/B14699196.png)
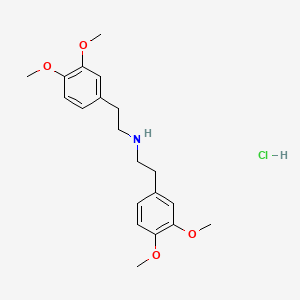
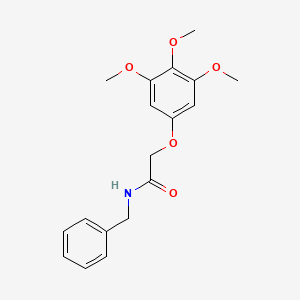
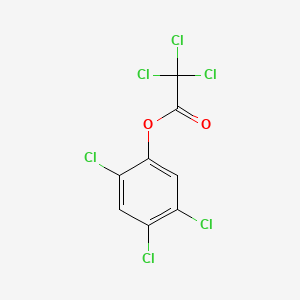
![1,7,7-Trimethyl-2-[(propan-2-yl)oxy]bicyclo[2.2.1]heptane](/img/structure/B14699224.png)
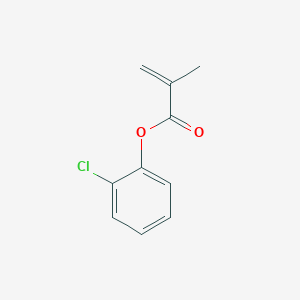
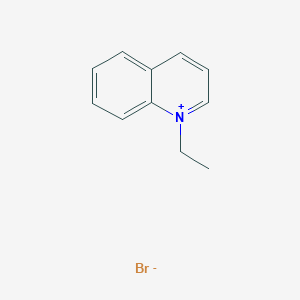
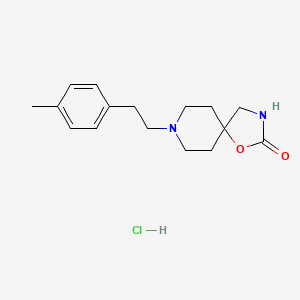

![(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2S)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B14699232.png)
